molecular formula C12H11FN2 B8385637 N-(3-fluorophenyl)-o-phenylenediamine

N-(3-fluorophenyl)-o-phenylenediamine

Cat. No. B8385637
M. Wt: 202.23 g/mol
InChI Key: CYTMAXCSPCRFOU-UHFFFAOYSA-N
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Patent
US04818761

Procedure details

o-nitroaniline (2.8 g, 20.3 mmol), potassium carbonate (0.9 g, 6.5 mmol), cuprous iodide (0.78 g, 4.1 mmol) and 1-bromo-3-fluorobenzene (15.4 g, 88.0 mmol) were refluxed for 24 hours at 165° C. The reactant was subjected to steam distillation and the remainder was extracted with ethyl acetate. The ethyl acetate layer was washed, dried and concentrated in vacuo. The obtained residue was refined by a silica gel column chromatography (CHCl3). The eluent (1.2 g, 5.2 mmol) was refluxed for 1 hour together with powdered iron (2.9 g, 52 mmol), ethanol (4.2 ml), water (1 ml) and concd. hydrochloric acid (0.05 ml, 50 mmol), then the resultant was concentrated in vacuo.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
[Compound]
Name
eluent
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
2.9 g
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O.C(=O)([O-])[O-].[K+].[K+].Br[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[CH:19]=1.Cl>[Fe].O.C(O)C>[F:24][C:20]1[CH:19]=[C:18]([NH:1][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[NH2:6])[CH:23]=[CH:22][CH:21]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
0.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
cuprous iodide
Quantity
0.78 g
Type
reactant
Smiles
Name
Quantity
15.4 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)F
Step Two
Name
eluent
Quantity
1.2 g
Type
reactant
Smiles
Name
Quantity
2.9 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
4.2 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.05 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reactant was subjected to steam distillation
EXTRACTION
Type
EXTRACTION
Details
the remainder was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1)NC1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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